molecular formula C8H17N3O B7931156 N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7931156
M. Wt: 171.24 g/mol
InChI Key: NKNKAXVZBNGAAZ-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of 3-pyrrolidinone with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted pyrrolidine derivatives.

Scientific Research Applications

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It may serve as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Material Science: The compound may be explored for its potential use in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-acetamide
  • N-[1-(2-Amino-ethyl)-pyrrolidin-4-yl]-acetamide
  • N-[1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide

Uniqueness

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is unique due to its specific structural features and reactivity. The position of the aminoethyl group on the pyrrolidine ring can significantly influence its chemical and biological properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, such as drug design and material development.

Properties

IUPAC Name

N-[1-(2-aminoethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNKAXVZBNGAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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